![molecular formula C20H19ClN4O2S B609344 Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate CAS No. 916489-36-6](/img/structure/B609344.png)
Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate
Vue d'ensemble
Description
MS417, also known as GTPL7512, is a potent and selective BRD4 inhibitor. MS417 inhibits colorectal cancer growth and metastasis. Treatment with inhibitor MS417 potently affects cancer cells, although such effects were not always outright necrosis or apoptosis.
Applications De Recherche Scientifique
Vibrational Spectroscopy and Quantum Mechanical Study
- Overview: The compound's spectroscopic properties have been studied using FT-IR and FT-Raman techniques, alongside quantum mechanical methods, providing insights into its molecular structure and behavior.
- Key Findings: The study revealed the compound's molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering. This information helps in predicting vibrational spectra and understanding its biological activity (Kuruvilla et al., 2018).
Structural Optimization for Antagonizing Platelet Activating Factor
- Overview: Research focused on synthesizing and evaluating derivatives of the compound for inhibitory activity on platelet aggregation and PAF-induced mortality in mice.
- Key Findings: It was found that the length of alkyl or arylalkyl side chains affects the affinity for PAF receptors, leading to the development of specific antagonists for these receptors (Kawakami et al., 1996).
Mass Spectrometry and Chromatography Analysis
- Overview: This study involved analyzing the mass spectra of derivatives of the compound and their fragmentation patterns.
- Key Findings: Key ions derived from the decomposition of molecules were identified, enhancing understanding of the compound's structural characteristics (Celma, 1994).
Isolation and Structural Data of Derivatives
- Overview: Focuses on preparing and analyzing the structural properties of ring-opened derivatives of the compound.
- Key Findings: Insights into the structural differences between open and closed forms of the compound were provided (Legouin & Burgot, 2000).
Hapten Synthesis for Pharmacokinetic Studies
- Overview: Discusses the synthesis of a potential hapten for examining the pharmacokinetics of the compound at low doses.
- Key Findings: The study developed a new protecting group for synthesis, aiding in pharmacokinetic analysis (Miyazawa et al., 1992).
Synthesis and Anticonvulsant Activities
- Overview: Research on synthesizing and testing the anticonvulsant activities of derivatives of the compound.
- Key Findings: Some derivatives exhibited good anticonvulsant activity in models for absence epilepsy (Fiakpui et al., 1999).
Pharmacological Properties in Animal Studies
- Overview: Examines the effects of the compound on various pharmacological parameters in animal models.
- Key Findings: The compound showed significant anti-anxiety properties and muscle relaxant effects, different from benzodiazepines (Tsumagari et al., 1978).
Propriétés
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCIHACOIMRKY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.